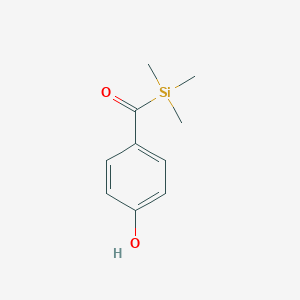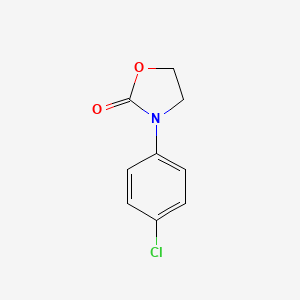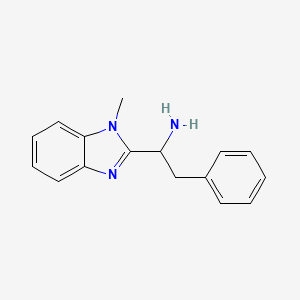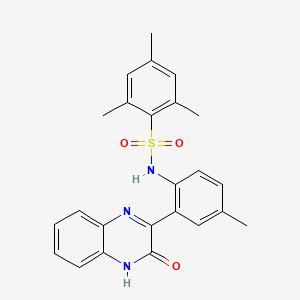![molecular formula C18H16FN3O5 B14114035 [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-morpholinylbenzene to introduce the nitro group. This is followed by a condensation reaction with 4-fluorobenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer research.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-chlorobenzoate
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-bromobenzoate
- [(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-iodobenzoate
Uniqueness
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
分子式 |
C18H16FN3O5 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate |
InChI |
InChI=1S/C18H16FN3O5/c19-15-4-2-14(3-5-15)18(23)27-20-12-13-1-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12+ |
InChIキー |
VWXKTDNUMNEURA-UDWIEESQSA-N |
異性体SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)

![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)


![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
